N-(3,5-dichlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3,5-Dichlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core linked via a sulfanyl group to an acetamide moiety substituted with a 3,5-dichlorophenyl group. The 3,5-dichlorophenyl substituent enhances lipophilicity and may influence binding affinity to biological targets, while the ethyl group at position 3 of the pyrimidinone ring modulates electronic and steric properties .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2S2/c1-2-21-15(23)14-12(3-4-24-14)20-16(21)25-8-13(22)19-11-6-9(17)5-10(18)7-11/h3-7H,2,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSDJGHLQAXRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dichlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
Molecular Formula: C18H20Cl2N4O2S
Molecular Weight: 404.5 g/mol
IUPAC Name: N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
The compound features a thienopyrimidine core linked to a dichlorophenyl group and an acetamide moiety. This unique structure is essential for its biological activity.
This compound primarily acts as an enzyme inhibitor , targeting various kinases and proteases involved in cell signaling pathways. The inhibition of these enzymes can lead to the modulation of inflammatory responses and cancer cell proliferation.
Key Pathways Involved
- Inflammatory Pathways: The compound has been shown to inhibit pro-inflammatory cytokines.
- Cell Proliferation: It affects pathways related to cell growth and survival, suggesting potential anticancer properties.
Anticancer Activity
Recent studies have screened various compounds for anticancer properties using multicellular spheroid models. This compound was identified as a promising candidate due to its ability to inhibit tumor growth in vitro.
Case Studies and Research Findings
- Study on Anticancer Effects: A study published in 2019 explored the anticancer potential of various thienopyrimidine derivatives. The results indicated that compounds similar to N-(3,5-Dichlorophenyl)-2-({3-Ethyl...}) showed significant cytotoxicity against multiple cancer cell lines .
- Enzyme Inhibition Studies: In vitro assays demonstrated that this compound effectively inhibited specific kinases involved in cancer progression and inflammation .
Comparison with Similar Compounds
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide ()
- Core Structure: Cyclopenta-fused thieno[2,3-d]pyrimidinone instead of thieno[3,2-d]pyrimidinone.
- Substituents: Aromatic Group: 3,5-Dimethylphenyl (vs. 3,5-dichlorophenyl in the target compound). Pyrimidinone Substituent: 4-Chlorophenyl (vs. ethyl).
- Properties : Increased steric bulk due to the cyclopenta ring and methyl groups. The chlorophenyl group may enhance π-π stacking interactions compared to ethyl .
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide ()
- Core Structure: Identical thieno[3,2-d]pyrimidinone core.
- Substituents: Aromatic Group: 2,5-Dimethoxyphenyl (electron-donating groups) vs. 3,5-dichlorophenyl (electron-withdrawing). Pyrimidinone Substituent: 3,5-Difluorophenyl (polar but less bulky than ethyl).
- Properties : Methoxy groups increase solubility, while fluorine atoms enhance metabolic stability. The difluorophenyl group may reduce steric hindrance compared to ethyl .
Analogues with Varied Heterocyclic Cores
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()
- Core Structure: Oxadiazole ring fused with indole instead of thienopyrimidinone.
- Substituents: Aromatic Group: 5-Chloro-2-methylphenyl (meta-chloro vs. 3,5-dichloro).
Analogues with Simplified Pyrimidinone Systems
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core Structure: Dihydropyrimidinone lacking the fused thiophene ring.
- Substituents: Aromatic Group: 2,3-Dichlorophenyl (ortho/meta substitution vs. 3,5-dichloro). Pyrimidinone Substituent: Methyl group (smaller than ethyl).
- Properties : Reduced planarity and conjugation due to absence of thiophene fusion. Reported molecular weight = 344.21 g/mol, lower than the target compound’s estimated weight (~420–450 g/mol) .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) on the aromatic ring enhance binding to hydrophobic enzyme pockets, as seen in analogues from and .
- Steric Considerations : The ethyl group in the target compound may improve selectivity compared to bulkier substituents like 4-chlorophenyl ().
- Biological Potential: The oxadiazole-indole analogue () highlights the importance of heterocyclic diversity in enzyme inhibition, suggesting the target compound should be screened for similar activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
